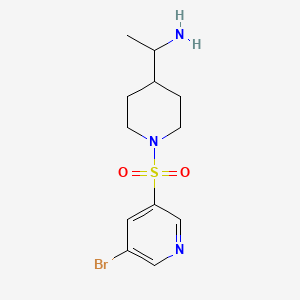

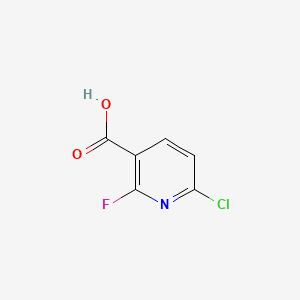

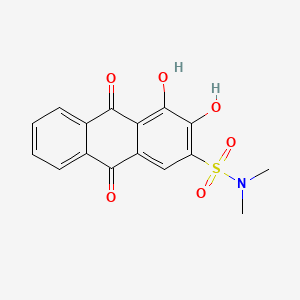

![molecular formula C10H12N4O2 B597524 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 1227958-71-5](/img/structure/B597524.png)

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are known for their significant biological activities and are present in some important antibiotics .

Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives has been accomplished through various methods. For instance, one method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis

The molecular structure of “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is characterized by a pyrimidine-fused heterocycle at position 4 of the pyrazole . The different halogen atoms on the 2-substituents of the inhibitors can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region .Chemical Reactions Analysis

The chemical reactions of “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” involve various processes. For example, the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Applications De Recherche Scientifique

Synthesis of New Pyrrolo[2,3-d]pyrimidin-4-amines

New 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, which are derivatives of 7-deazaadenine, were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This synthesis process is significant in the field of chemical synthesis and could potentially lead to the creation of new compounds with unique properties.

Antibiotic Research

The presence of a pyrrolo[2,3-d]pyrimidine moiety in some important antibiotics suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new antibiotics. This could be a significant contribution to the field of medical research, particularly in the fight against antibiotic-resistant bacteria.

Anti-HIV Research

Compounds with a pyrrolo[2,3-d]pyrimidine structure have been reported to possess significant anti-HIV activities . This suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new treatments for HIV.

Antitumor Research

Pyrrolo[2,3-d]pyrimidin-4-amines have been reported to possess antitumor activities . This suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new treatments for various types of cancer.

Antimicrobial Research

Compounds with a pyrrolo[2,3-d]pyrimidine structure have been reported to possess antimicrobial activities . This suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new antimicrobial agents.

Antiangiogenic Research

Pyrrolo[2,3-d]pyrimidin-4-amines have been reported to possess antiangiogenic activities . This suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new treatments for diseases that involve abnormal blood vessel growth, such as cancer and age-related macular degeneration.

Anti-Inflammatory Research

Some 4-substituted aminopyrrolo[2,3-d]pyrimidine derivatives are known to show anti-inflammatory activities . This suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new anti-inflammatory drugs.

Antifungal and Antibacterial Research

Some 4-substituted aminopyrrolo[2,3-d]pyrimidine derivatives are known to show antifungal and antibacterial activities . This suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new antifungal and antibacterial drugs.

Orientations Futures

The future directions of “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” research could involve further exploration of its potential biological activities. Given its significant FLT3 and CDK inhibition and antiproliferative activities, it could be a promising candidate for the development of new therapeutic agents .

Mécanisme D'action

Target of Action

The primary targets of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one are Fibroblast Growth Factor Receptors (FGFRs) and p21-Activated Kinase 4 (PAK4) . FGFRs play an essential role in various types of tumors , while PAK4 overexpression is associated with a variety of cancers .

Mode of Action

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against FGFRs and PAK4 . The compound binds to these targets, inhibiting their function and leading to changes in cellular processes.

Biochemical Pathways

Upon binding to FGFRs, the compound inhibits the FGFR signaling pathway . This pathway regulates organ development, cell proliferation, migration, angiogenesis, and other processes . Inhibition of this pathway can lead to the suppression of tumor growth .

When the compound binds to PAK4, it inhibits the kinase’s activity . This inhibition can lead to changes in the phosphorylation level of SLP76, a substrate of HPK1 , and can enhance the IL-2 secretion in human T cell leukemia Jurkat cells .

Pharmacokinetics

In vitro adme and pharmacokinetic tests have been performed on similar compounds . These tests are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent.

Result of Action

The molecular and cellular effects of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its efficacy and stability .

Propriétés

IUPAC Name |

2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c15-9-7-1-2-11-8(7)12-10(13-9)14-3-5-16-6-4-14/h1-2H,3-6H2,(H2,11,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHATWMRRTPOZNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CN3)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744304 |

Source

|

| Record name | 2-(Morpholin-4-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | |

CAS RN |

1227958-71-5 |

Source

|

| Record name | 2-(Morpholin-4-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

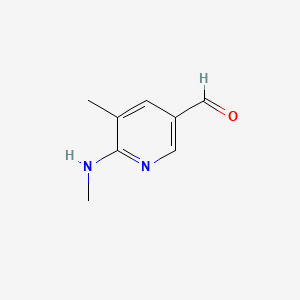

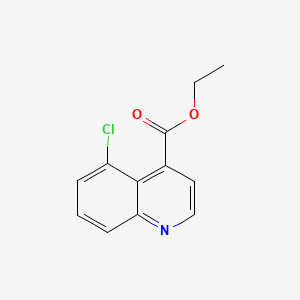

![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)

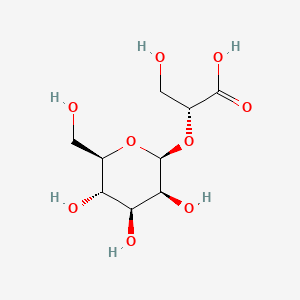

![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)